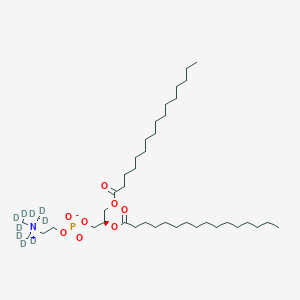![molecular formula C14H16O2 B15074164 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- CAS No. 68217-19-6](/img/structure/B15074164.png)
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is a complex organic compound with the molecular formula C14H16O2 and a molecular weight of 216.2756 . This compound is characterized by its unique polycyclic structure, which includes multiple fused rings, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction, followed by oxidation and reduction steps to achieve the desired structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the polycyclic framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of high-pressure and high-temperature conditions, along with advanced purification methods such as chromatography, is essential to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- has several scientific research applications:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential biological effects.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,1,2,2a,3,3a,5a,6,6a,6b,6c-decahydro-: Similar structure but with fewer hydrogen atoms, leading to different chemical properties.
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,2a,3,3a,5a,6,6a,6b,6c-octahydro-: Another similar compound with a slightly different hydrogenation state.
Uniqueness
3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro- is unique due to its fully hydrogenated state, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Propriétés
Numéro CAS |
68217-19-6 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
pentacyclo[6.6.0.02,12.03,7.04,11]tetradecane-9,10-dione |
InChI |
InChI=1S/C14H16O2/c15-13-11-5-1-2-6-9(5)10-7(11)3-4-8(10)12(6)14(13)16/h5-12H,1-4H2 |
Clé InChI |
KFPQILVZXPVTDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C1C4C5C3C(C2C(=O)C4=O)CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


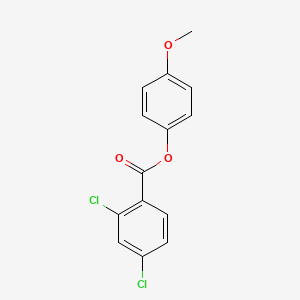

![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
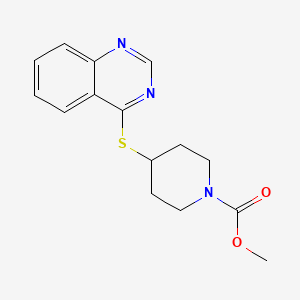
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
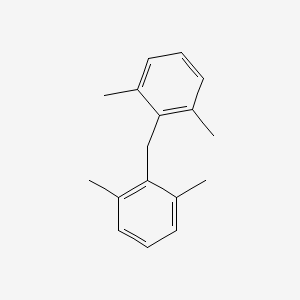
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
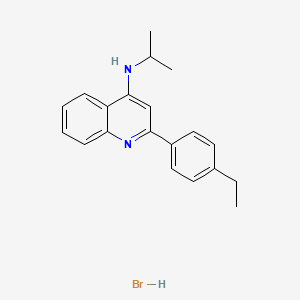
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)


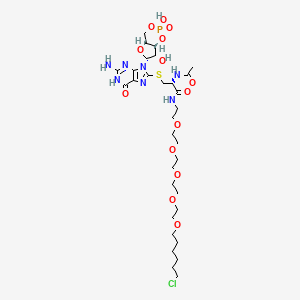
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
